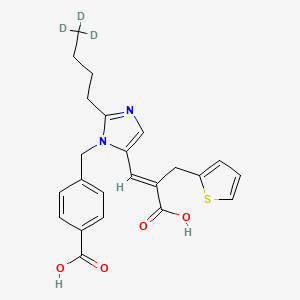![molecular formula C25H30N6O3 B563705 6-[N,N-Di(2-hydroxybenzyl)amino]-2-[(3-hydroxypropyl)amino]-9-isopropylpurine CAS No. 1076200-04-8](/img/structure/B563705.png)
6-[N,N-Di(2-hydroxybenzyl)amino]-2-[(3-hydroxypropyl)amino]-9-isopropylpurine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[N,N-Di(2-hydroxybenzyl)amino]-2-[(3-hydroxypropyl)amino]-9-isopropylpurine is a synthetic organic compound belonging to the purine class. This compound is characterized by its complex structure, which includes multiple hydroxybenzyl and hydroxypropyl groups attached to a purine core. It is of interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[N,N-Di(2-hydroxybenzyl)amino]-2-[(3-hydroxypropyl)amino]-9-isopropylpurine typically involves multi-step organic reactions. A common synthetic route includes:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Step 1: Introduction of the isopropyl group at the 9-position of the purine ring through alkylation reactions.
Step 2: Functionalization of the 2-position with a hydroxypropyl group using nucleophilic substitution reactions.
Step 3: Attachment of the N,N-di(2-hydroxybenzyl)amino group at the 6-position via amination reactions, often using protecting groups to ensure selectivity.
Reaction Conditions: These reactions typically require controlled temperatures, specific solvents (e.g., dimethylformamide, dichloromethane), and catalysts (e.g., palladium on carbon) to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to scale up the process. This includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Techniques: Such as recrystallization, chromatography, and distillation to isolate the final product.
Quality Control: Rigorous testing for purity and structural integrity using techniques like NMR, IR spectroscopy, and mass spectrometry.
化学反应分析
Types of Reactions
6-[N,N-Di(2-hydroxybenzyl)amino]-2-[(3-hydroxypropyl)amino]-9-isopropylpurine can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the amino groups can lead to the formation of secondary or primary amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the purine ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Palladium on carbon or platinum oxide for hydrogenation reactions.
Major Products
Oxidation Products: Ketones or aldehydes derived from the hydroxy groups.
Reduction Products: Secondary or primary amines from the amino groups.
Substitution Products: Various substituted purines depending on the reagents used.
科学研究应用
Chemistry
Synthesis of Analogues: Used as a precursor for synthesizing analogues with potential biological activities.
Study of Reaction Mechanisms: Helps in understanding the reactivity and mechanisms of purine derivatives.
Biology and Medicine
Pharmacological Research: Investigated for potential therapeutic effects, including anti-cancer, anti-viral, and anti-inflammatory activities.
Biochemical Studies: Used to study enzyme interactions and metabolic pathways involving purine derivatives.
Industry
Material Science:
Agriculture: Explored for use in agrochemicals due to its biological activity.
作用机制
The mechanism of action of 6-[N,N-Di(2-hydroxybenzyl)amino]-2-[(3-hydroxypropyl)amino]-9-isopropylpurine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to:
Bind to Enzymes: Inhibiting or modulating their activity, which can affect various biochemical pathways.
Interact with Receptors: Altering cellular signaling and physiological responses.
相似化合物的比较
Similar Compounds
6-Benzylaminopurine: A simpler analogue used in plant growth regulation.
9-Isopropyladenine: Another purine derivative with similar structural features but different biological activities.
Uniqueness
Structural Complexity: The presence of multiple hydroxybenzyl and hydroxypropyl groups makes it more complex and potentially more versatile in its applications.
Biological Activity: The specific arrangement of functional groups may confer unique biological properties not seen in simpler analogues.
This detailed overview provides a comprehensive understanding of 6-[N,N-Di(2-hydroxybenzyl)amino]-2-[(3-hydroxypropyl)amino]-9-isopropylpurine, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
2-[[(2-hydroxyphenyl)methyl-[2-(3-hydroxypropylamino)-9-propan-2-ylpurin-6-yl]amino]methyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N6O3/c1-17(2)31-16-27-22-23(28-25(29-24(22)31)26-12-7-13-32)30(14-18-8-3-5-10-20(18)33)15-19-9-4-6-11-21(19)34/h3-6,8-11,16-17,32-34H,7,12-15H2,1-2H3,(H,26,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMJEBDVWRZOFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C1N=C(N=C2N(CC3=CC=CC=C3O)CC4=CC=CC=C4O)NCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652556 |
Source


|
| Record name | 2,2'-[({2-[(3-Hydroxypropyl)amino]-9-(propan-2-yl)-9H-purin-6-yl}azanediyl)bis(methylene)]diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076200-04-8 |
Source


|
| Record name | 2,2'-[({2-[(3-Hydroxypropyl)amino]-9-(propan-2-yl)-9H-purin-6-yl}azanediyl)bis(methylene)]diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1H-Benzo[d]imidazole-5,6-diamine dihydrochloride](/img/structure/B563622.png)
![9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one](/img/structure/B563623.png)

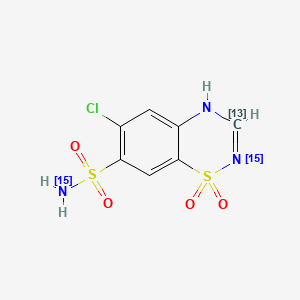
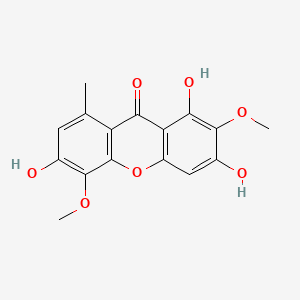
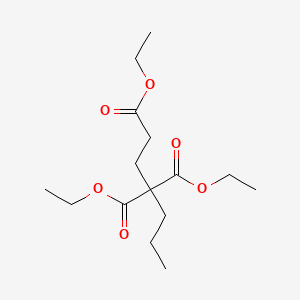
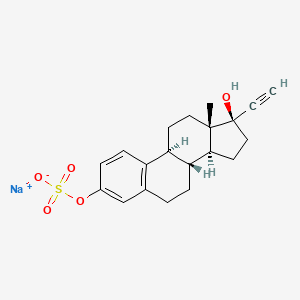

![cis-5-Fluoro-1-[2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione-13C,15N2](/img/structure/B563636.png)
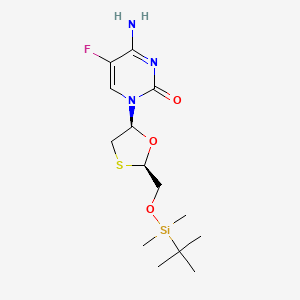
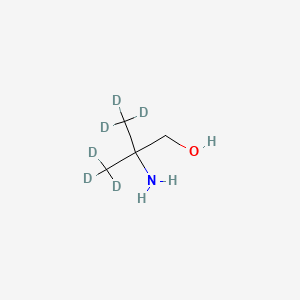
![(R)-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy]propane](/img/structure/B563643.png)
![4-[(Tert-butoxycarbonyl)oxy]-2-methylphenol](/img/structure/B563644.png)
